molecular formula C20H26O7 B600335 Dihydropunctatin CAS No. 49776-71-8

Dihydropunctatin

Número de catálogo: B600335
Número CAS: 49776-71-8
Peso molecular: 378.42
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dihydropunctatin is a useful research compound. Its molecular formula is C20H26O7 and its molecular weight is 378.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Dihydropunctatin is derived from the genus Bellevalia, a group of flowering plants known for their rich phytochemical profiles. The compound's structure includes multiple hydroxyl groups, contributing to its biological activity and interaction with various biological systems.

Anticancer Activity

This compound has been studied for its cytotoxic effects against various cancer cell lines. Notably, research has demonstrated its efficacy in inhibiting the growth of melanoma (MDA-MB-435) and colon cancer (HT-29) cell lines. In a study, compounds derived from Bellevalia eigii, including this compound, exhibited significant cytotoxicity with IC50 values of 1.0 μM and 1.1 μM against HT-29 cells, respectively . This suggests that this compound may serve as a promising lead compound for developing new anticancer therapies.

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. It has been shown to inhibit the serum-induced synthetic phenotype of arteriolar smooth muscle cells, suggesting a role in modulating vascular inflammation .

Comparative Analysis of this compound Derivatives

A comparative analysis of various derivatives of this compound reveals differences in potency and biological activity. The following table summarizes the cytotoxic activities of selected derivatives against cancer cell lines:

Compound NameIC50 (μM)Cancer Cell Line
This compound (7-O-methyl-3-hydroxy)1.0HT-29 (Colon)
7-O-methyl-8-demethoxy-3-hydroxy-dihydropunctatin1.1HT-29 (Colon)
6-hydroxy-7-O-methyl-3,9-dihydropunctatin2.5MDA-MB-435 (Melanoma)
7-O-methylpunctatin3.0HT-29 (Colon)

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Cytotoxicity Study : A study conducted on extracts from Bellevalia eigii revealed that this compound derivatives exhibited significant cytotoxicity against both melanoma and colon cancer cell lines .
  • Inflammation Modulation : Research indicated that this compound could inhibit smooth muscle cell proliferation induced by serum factors, suggesting its potential use in treating vascular inflammatory conditions .
  • Antimicrobial Activity : Additional investigations into the antimicrobial properties of this compound showed promising results against various bacterial strains, indicating its potential as a natural antimicrobial agent .

Propiedades

Número CAS

49776-71-8

Fórmula molecular

C20H26O7

Peso molecular

378.42

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.